

Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Meropenem-d6**

Cat. No.: **B571027**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

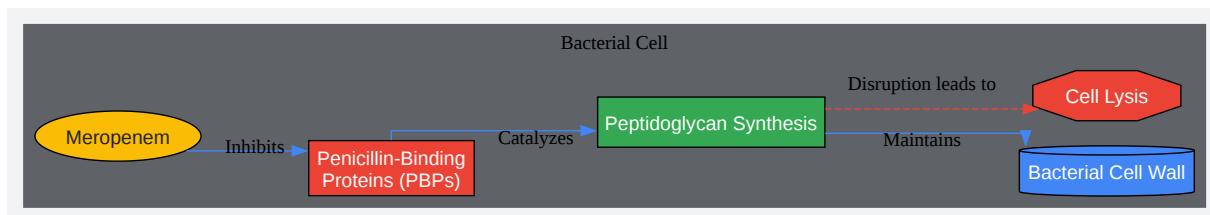
Introduction

Meropenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.^[1] Its deuterated analog, **Meropenem-d6**, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of meropenem in biological matrices using mass spectrometry-based methods.^{[2][3]} This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **Meropenem-d6**.

Chemical Structure and Properties

Meropenem-d6 is a stable isotope-labeled version of meropenem, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its chemical properties.

The systematic IUPAC name for **Meropenem-d6** is (4R,5S,6S)-3-[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.^[4]


Table 1: Physicochemical Properties of **Meropenem-d6**

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₉ D ₆ N ₃ O ₅ S	[4][5][6]
Molecular Weight	389.50 g/mol	[2][5][6]
CAS Number	1217976-95-8	[5][6]
Appearance	Off-white to light yellow solid powder	[5]
Solubility	Slightly soluble in Methanol	[4]
Exact Mass	389.189 g/mol	[5]

Mechanism of Action

Meropenem, and by extension **Meropenem-d6**, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.^{[1][7]} The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.^[7] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By binding to and inactivating PBPs, meropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.^[7]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Meropenem.

Experimental Protocols

Synthesis of Meropenem-d6

A detailed, publicly available, step-by-step protocol for the synthesis of **Meropenem-d6** is not readily found in peer-reviewed literature. However, based on the synthesis of ¹⁴C labeled meropenem, a plausible synthetic route would involve the use of deuterated dimethylamine hydrochloride as a precursor. The general synthesis of meropenem involves the coupling of a protected carbapenem core with a side chain. In the case of **Meropenem-d6**, the side chain would be synthesized using dimethylamine-d6.

A representative, conceptual workflow for the synthesis is presented below. This is a generalized scheme and would require optimization of reaction conditions, purification, and characterization at each step.

[Click to download full resolution via product page](#)

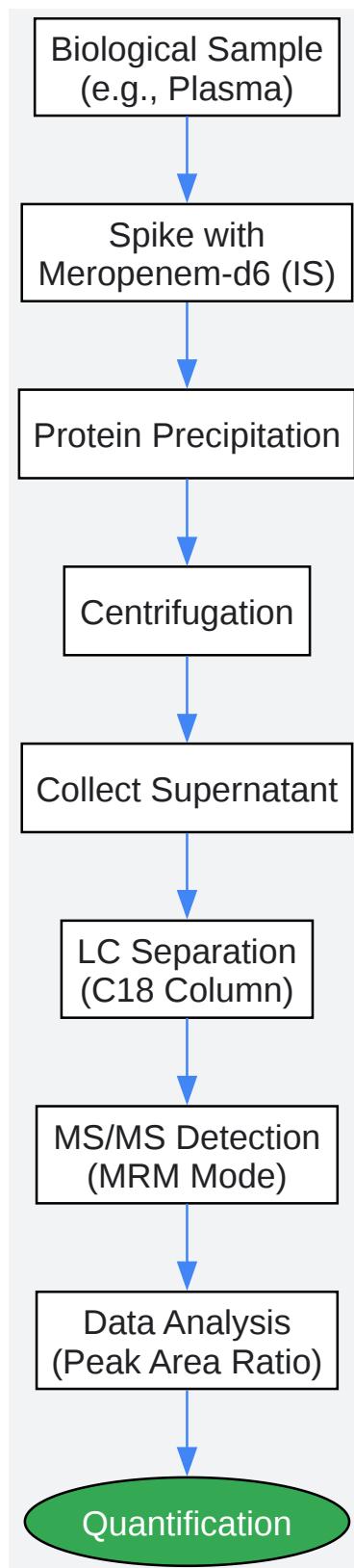
Caption: Conceptual workflow for **Meropenem-d6** synthesis.

Quantification of Meropenem using Meropenem-d6 by LC-MS/MS

Meropenem-d6 is commonly used as an internal standard for the accurate quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

- To a 100 μ L aliquot of plasma, add 100 μ L of an internal standard working solution of **Meropenem-d6** in a suitable solvent (e.g., water or methanol).^[2]
- Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).^[3]


- Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions:

Table 2: Example LC-MS/MS Parameters for Meropenem Analysis

Parameter	Condition	Reference(s)
LC Column	C18 or C8 reverse-phase column	[2][3]
Mobile Phase A	0.1% Formic acid in water	[3]
Mobile Phase B	Acetonitrile	[3]
Flow Rate	Typically 0.2-0.5 mL/min	[2]
Injection Volume	5-20 μ L	[2][3]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode	[2]
Mass Transitions (MRM)	Meropenem: m/z 384.1 -> 141.1	[8][9]
Meropenem-d6: m/z 390.2 -> 147.1		[8][9]

Data Analysis: The concentration of meropenem in the sample is determined by calculating the peak area ratio of the analyte (meropenem) to the internal standard (**Meropenem-d6**) and comparing this ratio to a calibration curve prepared with known concentrations of meropenem.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

Meropenem-d6 is an essential analytical tool for researchers and drug development professionals working with meropenem. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a foundation for the application of **Meropenem-d6** in preclinical and clinical research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preliminary Investigation [bio-protocol.org]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies on the structures of meropenem(SM-7338) and it's primary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of labeled meropenem for the analysis of *M. tuberculosis* transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b571027#meropenem-d6-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com